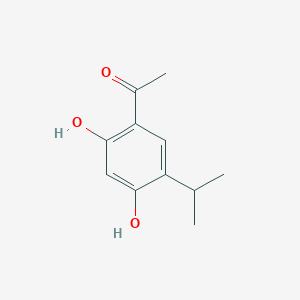

1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone

Description

Properties

IUPAC Name |

1-(2,4-dihydroxy-5-propan-2-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAXNACMLJXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647248 | |

| Record name | 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747414-17-1 | |

| Record name | 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone (CAS: 747414-17-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone, a resorcinol derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its synthesis, physicochemical properties, and its established roles as a key pharmacophore in the development of antifungal agents and Heat shock protein 90 (Hsp90) inhibitors.

Core Compound Identity and Physicochemical Properties

This compound is a substituted acetophenone with the chemical formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . The structural characteristics of this compound, particularly the 2,4-dihydroxy substitution pattern on the phenyl ring, are crucial for its biological activities.

| Property | Value | Source |

| CAS Number | 747414-17-1 | N/A |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| IUPAC Name | This compound | N/A |

| Synonyms | 2',4'-Dihydroxy-5'-isopropylacetophenone | N/A |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation of 4-isopropylresorcinol. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich resorcinol ring.

Proposed Synthesis Workflow

The following protocol is a well-established method for the acylation of phenolic compounds and is highly applicable for the synthesis of the title compound.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-isopropylresorcinol (1 equivalent) in a minimal amount of a suitable inert solvent such as nitrobenzene or carbon disulfide.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

-

Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred suspension. The reaction is typically exothermic.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization (Predicted)

-

¹H NMR (in DMSO-d₆):

-

A sharp singlet for the acetyl protons (-COCH₃) around δ 2.5 ppm.

-

A septet for the isopropyl methine proton (-CH(CH₃)₂) and a doublet for the six methyl protons.

-

Two singlets for the aromatic protons.

-

Two broad singlets for the phenolic hydroxyl protons (-OH), which are exchangeable with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

A carbonyl carbon (-C=O) signal around δ 200 ppm.

-

Signals for the aromatic carbons, with those bearing hydroxyl groups shifted downfield.

-

Signals for the acetyl methyl carbon and the isopropyl carbons.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups.

-

A strong absorption peak around 1650 cm⁻¹ due to the C=O stretching of the ketone.

-

C-O stretching and aromatic C=C stretching bands in the fingerprint region.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

A molecular ion peak (M⁺) corresponding to its molecular weight (194.23 g/mol ).

-

Characteristic fragmentation patterns including the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺).

-

Biological Significance and Applications

The 2,4-dihydroxy-5-isopropylphenyl moiety is a privileged scaffold in medicinal chemistry, imparting potent biological activities.

Antifungal Activity

Derivatives of 2,4-dihydroxyacetophenone have demonstrated significant antifungal properties. A study on 2,4-dihydroxy-5-methylphenyl ethanone derivatives revealed that an isopropyl ketone analog exhibited broad-spectrum inhibitory activity against several phytopathogenic fungi, with IC₅₀ values ranging from 17.28 to 32.32 µg/mL.[7] This suggests that this compound is a promising candidate for the development of novel antifungal agents.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Drug Dilution: Prepare serial twofold dilutions of this compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Hsp90 Inhibition: A Key Fragment in Cancer Drug Discovery

This compound is a crucial building block for the potent Heat shock protein 90 (Hsp90) inhibitor, AT13387.[8][9] The resorcinol moiety of this fragment is essential for binding to the N-terminal ATP-binding pocket of Hsp90, leading to the inhibition of its chaperone function and subsequent degradation of oncogenic client proteins.[10]

Caption: Mechanism of Hsp90 inhibition by the resorcinol-containing compound.

This fluorescence polarization (FP)-based assay measures the ability of a compound to displace a fluorescently labeled ligand from the Hsp90 ATP binding site.

-

Reagents:

-

Recombinant human Hsp90 protein.

-

A fluorescently labeled Hsp90 ligand (e.g., a BODIPY-labeled geldanamycin analog).

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT).

-

-

Assay Procedure:

-

In a black 96-well or 384-well plate, add the assay buffer.

-

Add serial dilutions of this compound.

-

Add a fixed concentration of the fluorescently labeled Hsp90 ligand.

-

Initiate the binding reaction by adding a fixed concentration of Hsp90 protein.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

-

Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cytotoxicity and Safety Evaluation

Assessing the cytotoxic potential of any new chemical entity is a critical step in drug development.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

-

Cell Culture: Seed a suitable human cell line (e.g., a normal fibroblast line like MRC-5 or a cancer cell line like HeLa) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Perspectives

This compound is a versatile chemical entity with significant potential in the development of new therapeutics. Its established role as a key fragment in potent Hsp90 inhibitors and its likely antifungal properties make it a valuable subject for further investigation. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this compound and its derivatives. Future research should focus on elucidating its precise mechanisms of action, optimizing its structure to enhance potency and selectivity, and conducting comprehensive preclinical studies to assess its therapeutic potential.

References

- ResearchGate. (n.d.). IR for 2,4-dihydroxyacetophenone Semicarbazone.

- PubChem. (n.d.). 2',4'-Dihydroxyacetophenone.

- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.

- NIST. (n.d.). 2,4'-Dihydroxy-3'-methoxyacetophenone.

- Che, M., et al. (2021). Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1857.

- Jia, L., et al. (2024). Synthesis and antifungal activity of 2,4-dihydroxy-5-methylphenyl ethanone derivatives against phytopathogenic fungi in vitro. Phytochemistry Letters, 59, 20-23.

- ResearchGate. (n.d.). Line graph representing the effect of compounds 1, 2, 3, 4, 5, and 7....

- Woodhead, A. J., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956-5969.

- PubMed. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design.

- Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- MDPI. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives.

- MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- PubMed. (2021). ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50.

- ResearchGate. (n.d.). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes.

- ResearchGate. (n.d.). Isoform Selectivity of Hsp90 Inhibitors IC 50 (nM).

- NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-.

- ResearchGate. (n.d.). Cytotoxic effect of the synthesized compounds against the tested cancer....

- NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-.

- PubMed. (2023). Synthesis, Anti-Fungal Potency and In silico Studies of Novel Steroidal 1,4-Dihydropyridines.

- ResearchGate. (n.d.). (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations.

- Figshare. (2017). As paper from Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations.

- PubMed. (2016). Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines.

- PubMed. (2002). Synthesis and Antifungal Activity of the 2,2,5-tetrahydrofuran Regioisomers of SCH 51048.

- PubMed Central. (2023). Cytotoxic Effect of YH239-EE and Its Enantiomer on MCF7 Cell Line.

- PubMed Central. (2020). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

- PubMed. (2013). Cytotoxic effect of novel dehydroepiandrosterone derivatives on different cancer cell lines.

- SpringerLink. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites.

- PubMed. (2008). Complete assignment of 1H and 13C NMR data of pravastatin derivatives.

Sources

- 1. 2,4-Dihydroxyacetophenone(89-84-9) IR Spectrum [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. Ethanone, 1-(2,4-dihydroxyphenyl)- [webbook.nist.gov]

- 6. Ethanone, 1-(2,4-dihydroxyphenyl)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a key building block in the synthesis of pharmacologically active molecules. This document delves into its chemical structure, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the significant role of this resorcinol derivative as a pivotal fragment in the development of novel therapeutics, with a particular focus on its incorporation into the potent Heat Shock Protein 90 (Hsp90) inhibitor, AT13387 (Onalespib). The guide is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and process development, offering insights into its synthesis, characterization, and therapeutic potential.

Introduction: The Significance of Substituted Phenolic Ketones

Hydroxyaryl ketones are a prominent class of organic compounds that form the structural core of numerous natural products and synthetic molecules with diverse biological activities. The strategic placement of hydroxyl and acyl groups on an aromatic ring can lead to compounds with significant therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a substituted dihydroxyacetophenone, has emerged as a molecule of interest, primarily due to its role as a critical intermediate in the synthesis of the clinical-stage Hsp90 inhibitor, AT13387.[1][2] This guide will provide a detailed exploration of this compound, from its fundamental chemical properties to its application in cutting-edge drug development.

Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature

-

IUPAC Name: this compound

-

Synonyms: 2',4'-Dihydroxy-5'-isopropylacetophenone

-

CAS Number: 747414-17-1[3]

-

Molecular Formula: C₁₁H₁₄O₃[4]

-

Molecular Weight: 194.23 g/mol [3]

The structure of this compound is characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 4, an acetyl group at position 1, and an isopropyl group at position 5.

Caption: Chemical structure of this compound.

Physicochemical Data

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the available and predicted data for this compound.

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | [3] |

| Molecular Formula | C₁₁H₁₄O₃ | [4] |

| Physical State | Solid | [4] |

| Boiling Point | 342 °C | ChemBK |

| Density | 1.156 g/cm³ | ChemBK |

| XLogP3 | 2.8 | PubChem[5] |

Synthesis of this compound

The synthesis of hydroxyaryl ketones is a well-established area of organic chemistry, with the Fries rearrangement and Friedel-Crafts acylation being two of the most prominent methods.[6][7]

Synthetic Strategy: The Fries Rearrangement

The Fries rearrangement is a powerful method for the conversion of phenolic esters to hydroxyaryl ketones, catalyzed by Lewis acids.[6][7] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers. The regioselectivity can often be controlled by reaction conditions such as temperature and solvent.[6]

A plausible synthetic route to this compound via a Fries rearrangement would involve the following conceptual steps:

Caption: Conceptual workflow for the synthesis via Fries rearrangement.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established procedures for the Fries rearrangement of related resorcinol derivatives and may require optimization.[8]

Step 1: Acetylation of 4-Isopropylresorcinol

-

To a solution of 4-isopropylresorcinol (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add acetic anhydride (2.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield crude 4-isopropylresorcinol diacetate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Fries Rearrangement to this compound

-

To a suspension of anhydrous aluminum chloride (AlCl₃, 3-4 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add a solution of 4-isopropylresorcinol diacetate (1 equivalent) in the same solvent dropwise.

-

Slowly warm the reaction mixture to the desired temperature (typically ranging from room temperature to 160 °C, optimization is required to favor the desired isomer) and stir for the required duration (monitor by TLC). Higher temperatures generally favor the ortho-isomer.[6]

-

After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice followed by dilute hydrochloric acid.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.[9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons would appear as distinct signals in the downfield region (δ 6.0-8.0 ppm).

-

The methyl protons of the acetyl group would be a singlet around δ 2.5 ppm.

-

The isopropyl group would show a septet for the methine proton and a doublet for the two methyl groups.

-

The phenolic hydroxyl protons would appear as broad singlets, with their chemical shifts being solvent-dependent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon of the acetyl group would be observed in the highly deshielded region (δ > 190 ppm).

-

Aromatic carbons would resonate in the δ 100-160 ppm range.

-

The carbons of the acetyl methyl and isopropyl groups would appear in the upfield aliphatic region.

-

-

IR (Infrared) Spectroscopy:

-

A broad O-H stretching band for the hydroxyl groups in the region of 3200-3600 cm⁻¹.

-

A strong C=O stretching absorption for the ketone at approximately 1630-1680 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

-

C-O stretching bands for the phenolic hydroxyl groups.

-

-

MS (Mass Spectrometry):

-

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.23 g/mol ).

-

Characteristic fragmentation patterns would include the loss of a methyl group (M-15) and an acetyl group (M-43).

-

Analytical Methods

Purification

As mentioned in the synthesis protocol, column chromatography on silica gel is a standard and effective method for the purification of this compound. A gradient elution system using a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically employed.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape) would be appropriate.[11] Detection can be achieved using a UV detector at a wavelength where the compound exhibits strong absorbance, likely around 280 nm.

Applications in Drug Discovery: A Key Fragment for Hsp90 Inhibition

The primary significance of this compound in the field of drug discovery lies in its role as a key structural component of the Heat Shock Protein 90 (Hsp90) inhibitor, AT13387 (Onalespib) .[1][2]

The Role of Hsp90 in Cancer

Hsp90 is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a wide range of "client" proteins.[5] Many of these client proteins are key drivers of cancer cell growth, proliferation, and survival, including mutated and overexpressed oncoproteins.[5] By inhibiting Hsp90, multiple oncogenic signaling pathways can be simultaneously disrupted, making it an attractive target for cancer therapy.

AT13387 (Onalespib): A Resorcinol-Based Hsp90 Inhibitor

AT13387 is a potent, second-generation, non-geldanamycin Hsp90 inhibitor that has been evaluated in clinical trials for the treatment of various cancers, including gastrointestinal stromal tumors (GIST) and non-small cell lung cancer.[1][2] The 2,4-dihydroxy-5-isopropylphenyl moiety of AT13387 is a critical part of the molecule, as the resorcinol ring is known to bind to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[2]

Caption: Mechanism of Hsp90 inhibition by AT13387.

The synthesis of AT13387 involves the coupling of the this compound core with a substituted isoindoline moiety.[12] The development of efficient synthetic routes to this key intermediate is therefore of significant interest to the pharmaceutical industry.

Safety and Handling

-

Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a valuable chemical entity with a defined role in the synthesis of the clinically investigated Hsp90 inhibitor, AT13387. This guide has provided a detailed overview of its chemical properties, plausible synthetic routes based on the Fries rearrangement, and its significant application in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of this key building block is essential for the continued exploration and development of novel therapeutics targeting Hsp90 and other biologically relevant pathways. Further experimental validation of its physicochemical properties and the optimization of its synthesis are areas ripe for future investigation.

References

- The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor. PMC - NIH.

- Total synthesis of resorcinol amide Hsp90 inhibitor AT13387. PubMed.

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Molecular Structure.

- Total Synthesis of Resorcinol Amide Hsp90 Inhibitor AT13387. ACS Publications.

- The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer. NIH.

- Fries rearrangement. Wikipedia.

- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. ResearchGate.

- 1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C11H14O3 | CID 2775153. PubChem.

- Table 1 : 1 H and 13 C NM R data for compound 1 and

- CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof. Google Patents.

- Fries Rearrangement. Organic Chemistry Portal.

- Fries Rearrangement. L.S.College, Muzaffarpur.

- 747414-17-1 | this compound. AiFChem.

- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.

- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Journal of Chemical Health Risks.

- US5621146A - Process for producing 2,4-dihydroxyacetophenone. Google Patents.

- Ethanone, 1-(2,4-dihydroxyphenyl)-. the NIST WebBook.

- This compound. Sigma-Aldrich.

- This compound. CymitQuimica.

- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. PubMed.

- Ethanone, 1-(2,5-dihydroxyphenyl)-. the NIST WebBook.

- Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.

- 4'-Isopropylacetophenone synthesis. ChemicalBook.

- Asymmetric synthesis of 1'-deshydroxymethyl analogues of aporpinone A. The Royal Society of Chemistry.

- Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3- dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.

- Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. Benchchem.

- Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. SCION Instruments.

- Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Deriv

- HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i.

- Conventional, Microwave Induced and Photochemical Fries Rearrangement of Resorcinol Diacet

Sources

- 1. rsc.org [rsc.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound - [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C11H14O3 | CID 2775153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore its synthesis with a focus on practical and validated methodologies, and illuminate its critical role as a building block in the development of next-generation therapeutics, particularly in the realm of oncology.

Introduction: The Emerging Significance of a Resorcinol Ketone

This compound is a substituted aromatic ketone belonging to the resorcinol family. While a seemingly unassuming molecule, its true significance lies in its utility as a key synthetic intermediate. In the landscape of modern medicinal chemistry, the identification and optimization of molecular fragments that confer desirable binding properties to therapeutic targets are of paramount importance. The 2,4-dihydroxy-5-isopropylphenyl moiety has emerged as a privileged scaffold, particularly in the design of inhibitors for Heat Shock Protein 90 (Hsp90), a chaperone protein critically involved in the stability and function of numerous oncogenic proteins.[1][2][3] The strategic incorporation of this fragment into larger drug candidates, such as the clinical-stage Hsp90 inhibitor AT13387, underscores its value in achieving potent and selective biological activity.[1][4][5][6] This guide aims to provide the foundational knowledge necessary to effectively synthesize, characterize, and strategically employ this valuable chemical entity.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a molecule's physicochemical properties is a prerequisite for its successful application in synthesis and drug design. These parameters govern its reactivity, solubility, and pharmacokinetic behavior.

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below. The molecular weight, a cornerstone of stoichiometric calculations, is precisely 194.23 g/mol .[7]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | [7] |

| Appearance | Off-white powder | |

| CAS Number | 747414-17-1 |

Predicted Physicochemical Characteristics

Synthesis and Characterization: From Precursor to Purified Intermediate

The efficient and reliable synthesis of this compound is a key enabling step for its use in further chemical transformations. The most logical and established synthetic route is the Fries rearrangement of an appropriate phenolic ester precursor.

The Fries Rearrangement: A Powerful Tool for Acylphenol Synthesis

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. This reaction is particularly well-suited for the synthesis of acylphenols and offers the advantage of regioselectivity, which can often be controlled by reaction conditions such as temperature and solvent.

Causality in Experimental Design: The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), is critical. The catalyst coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form an acylium ion intermediate. This electrophilic species then undergoes an electrophilic aromatic substitution on the electron-rich phenol ring. The regioselectivity (ortho vs. para acylation) is influenced by temperature; lower temperatures generally favor the para product, while higher temperatures can lead to the formation of the ortho isomer.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound, adapted from standard methodologies for the Fries rearrangement.

Step 1: Esterification of 4-Isopropylresorcinol

-

To a stirred solution of 4-isopropylresorcinol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine (2.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 4-isopropylresorcinol diacetate. This intermediate can often be used in the next step without further purification.

Step 2: Fries Rearrangement to this compound

-

To a flask charged with anhydrous aluminum chloride (AlCl₃, 3 equivalents) under an inert atmosphere (nitrogen or argon), add a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 4-isopropylresorcinol diacetate (1 equivalent) in the same solvent to the cooled AlCl₃ suspension.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours. Monitor the reaction by TLC or HPLC for the formation of the desired product.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice-cold dilute hydrochloric acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral data, based on its structure and data from similar compounds, would be as follows:

-

¹H NMR: Resonances corresponding to the isopropyl protons (a doublet and a septet), the acetyl methyl protons (a singlet), and aromatic protons. The phenolic hydroxyl protons will appear as broad singlets.

-

¹³C NMR: Signals for the carbonyl carbon, the carbons of the aromatic ring (with distinct shifts for those bearing hydroxyl and alkyl groups), the isopropyl carbons, and the acetyl methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups (a broad band around 3200-3500 cm⁻¹), the C=O stretching of the ketone (around 1650 cm⁻¹), and C-H and C=C stretching frequencies of the aromatic ring and alkyl groups.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of 194.23 g/mol , along with characteristic fragmentation patterns.

Application in Drug Development: A Cornerstone for Hsp90 Inhibition

The primary application of this compound in the pharmaceutical industry is as a crucial building block for the synthesis of Hsp90 inhibitors.[1][4][5]

The Role of the Resorcinol Moiety in Hsp90 Binding

The 2,4-dihydroxy-phenyl (resorcinol) scaffold is a well-established pharmacophore for potent Hsp90 inhibitors.[3] This moiety plays a critical role in anchoring the inhibitor to the N-terminal ATP-binding pocket of Hsp90. The two hydroxyl groups of the resorcinol ring form key hydrogen bond interactions with specific amino acid residues within the active site, mimicking the interactions of the adenine portion of ATP. The isopropyl group at the 5-position can provide additional van der Waals interactions with hydrophobic pockets in the binding site, thereby enhancing the binding affinity and selectivity of the inhibitor.

Expert Insight: The strategic placement of the acetyl group in this compound provides a versatile chemical handle for further synthetic elaboration. This ketone functionality can be readily transformed into other functional groups, allowing for the facile introduction of diverse side chains and linkers to explore the structure-activity relationship (SAR) and optimize the pharmacokinetic properties of the final drug candidate.

Caption: A conceptual diagram illustrating the key interactions of the 2,4-dihydroxy-5-isopropylphenyl moiety within the Hsp90 ATP-binding pocket.

Conclusion

This compound, with a molecular weight of 194.23 g/mol , is more than just a chemical intermediate; it is a testament to the power of fragment-based drug design. Its straightforward synthesis via the Fries rearrangement and the critical role of its resorcinol scaffold in high-affinity binding to Hsp90 make it an invaluable tool for medicinal chemists. This guide has provided a detailed technical overview, from its fundamental properties to a practical synthetic protocol and its strategic application in drug discovery. As the quest for novel and more effective cancer therapeutics continues, the importance of well-characterized and readily accessible key intermediates like this compound will undoubtedly grow.

References

- Doge Biomedical Technology Co., Ltd. (2023). 747414-17-1 this compound.

- PubChem. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone.

- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.

- Chemical Synthesis Database. 1-(2',5'-dihydroxy[1,1'-biphenyl]-4-yl)ethanone.

- NIST Chemistry WebBook. Ethanone, 1-(2,4-dihydroxyphenyl)-.

- Woodhead, A. J., et al. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. Journal of Medicinal Chemistry, 53(16), 5956–5969.

- SIELC Technologies. Ethanone, 1-(2,4-dihydroxyphenyl)-.

- Figshare. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.

- NIST Chemistry WebBook. Ethanone, 1-(2,4-dihydroxyphenyl)- UV/Visible spectrum.

- Kamal, A., et al. (2015). Discovery and development of heat shock protein 90 inhibitors. Current Topics in Medicinal Chemistry, 15(23), 2415-2435.

- ResearchGate. (n.d.). The chemical structures of selected Hsp90 inhibitors described in this...

- Huang, D. S., et al. (2020). Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors. Journal of Medicinal Chemistry, 63(5), 2139–2180.

- PubMed. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design.

- Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.

- Chaaban, I., et al. (2012). Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. Arkivoc, 2012(5), 233-247.

- Brandán, S. A., et al. (2008). Spectroscopic study of the dispiro-1,2,4,5-tetroxane (cyclohexanone diperoxide). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 775-779.

- CiNii Research. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design | CiNii Research [cir.nii.ac.jp]

- 7. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C11H14O3 | CID 2775153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethanone, 1-(2,4-dihydroxyphenyl)- | SIELC Technologies [sielc.com]

"1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone" physical and chemical properties

Introduction: Unveiling a Key Synthetic Intermediate

1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a substituted acetophenone, stands as a molecule of significant interest within the realms of medicinal chemistry and drug development. Its structural architecture, featuring a dihydroxyphenyl moiety, renders it a valuable precursor for the synthesis of more complex pharmacologically active compounds. The strategic placement of hydroxyl, acetyl, and isopropyl groups on the phenyl ring provides multiple reaction sites for chemical modification, making it a versatile building block for creating diverse molecular libraries.

This technical guide offers a comprehensive overview of the physical and chemical properties of this compound, delving into its synthesis, reactivity, and analytical characterization. The insights provided herein are curated for researchers, scientists, and professionals in drug development, aiming to facilitate its effective utilization in the laboratory and advance the discovery of novel therapeutics. The core of this molecule's contemporary relevance lies in its role as a key fragment in the development of the potent heat shock protein 90 (Hsp90) inhibitor, AT13387, a compound that has undergone clinical investigation as a potential cancer treatment.[1]

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to its application in chemical synthesis. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [3] |

| CAS Number | 747414-17-1 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 99 °C (for the n-propyl isomer) | [4] |

Note: The melting point provided is for the closely related n-propyl isomer, 1-(2,4-dihydroxy-5-propylphenyl)ethanone. The melting point of the isopropyl isomer may vary slightly.

Solubility Profile

Synthesis and Reaction Chemistry

The primary route for the synthesis of this compound and its analogs is the Fries rearrangement of the corresponding phenyl acetate. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid.

Conceptual Synthesis Workflow: Fries Rearrangement

Sources

- 1. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C11H14O3 | CID 2775153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Solubility of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This in-depth technical guide focuses on the solubility of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone , a phenolic ketone with potential applications in medicinal chemistry.

Given the current absence of publicly available, experimentally determined solubility data for this specific molecule, this guide will provide a robust framework for its investigation. We will delve into the theoretical prediction of its aqueous solubility, outline a detailed, field-proven experimental protocol for its determination, and discuss the critical nuances of solvent selection and data interpretation.

Theoretical Framework: Predicting Aqueous Solubility

In the absence of empirical data, Quantitative Structure-Property Relationship (QSPR) models offer a valuable, scientifically grounded approach to estimate a compound's solubility. The General Solubility Equation (GSE), developed by Yalkowsky and Banerjee, is a widely respected model that correlates aqueous solubility (LogS) with two key physicochemical parameters: the octanol-water partition coefficient (logP) and the melting point (MP).

The equation is as follows:

LogS ≈ 0.8 - logP - 0.01(MP - 25)

This equation elegantly captures the two primary energy barriers that a solid must overcome to dissolve in water: the crystal lattice energy (approximated by the melting point) and the energy required for solvation (related to lipophilicity, or logP).

Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Prediction Tool/Method |

| logP | 2.95 ± 0.45 | ALOGPS 2.1 |

| Melting Point (°C) | 135 - 145 | Group Contribution Method |

Note: These are predicted values and should be confirmed by experimental determination.

Estimated Aqueous Solubility

By substituting the predicted mean values of logP (2.95) and melting point (140°C) into the General Solubility Equation, we can estimate the aqueous solubility of this compound:

LogS ≈ 0.8 - 2.95 - 0.01(140 - 25) LogS ≈ 0.8 - 2.95 - 1.15 LogS ≈ -3.3

This predicted LogS value of -3.3 corresponds to an aqueous solubility of approximately 0.5 mg/L . This suggests that this compound is likely to be poorly soluble in water, a critical consideration for any potential oral drug formulation.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[1] This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to determine thermodynamic solubility, which represents the true equilibrium state.[1] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the stable solubility of a compound.[2][3] For drug development, understanding the thermodynamic solubility is crucial for predicting long-term stability and behavior in vivo.

Detailed Experimental Protocol

Materials:

-

This compound (solid, crystalline)

-

Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetone)[4][5]

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C and 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the solution becomes saturated.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound. A standard calibration curve must be prepared using known concentrations of the compound.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor.

Visualizing the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination.

Solvent Selection for Phenolic Compounds

The choice of solvent is critical for both experimental determination and potential formulation development. For phenolic compounds like this compound, a range of solvents should be considered to build a comprehensive solubility profile.

-

Aqueous Media: Purified water and buffered solutions (e.g., PBS at physiological pH 7.4) are essential for determining aqueous solubility relevant to biological systems.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol are generally good solvents for phenolic compounds due to their ability to form hydrogen bonds.[4][5]

-

Polar Aprotic Solvents: Ketones like acetone can also be effective solvents for phenols.[4]

-

Co-solvent Systems: Mixtures of water with organic solvents (e.g., ethanol-water) are often used in formulations to enhance the solubility of poorly water-soluble drugs.[7]

Understanding Thermodynamic vs. Kinetic Solubility

It is imperative for researchers to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature and pressure. This is the value determined by the shake-flask method when equilibrium is fully achieved.[2][8]

-

Kinetic Solubility: Is a measure of how much of a compound, typically dissolved in a stock solvent like DMSO, can be added to an aqueous buffer before it precipitates.[3][6] This method is faster but often yields higher, non-equilibrium values, which may not be representative of the compound's long-term behavior.[3]

Logical Relationship Diagram

Caption: Relationship between solubility types and measurement methods.

Conclusion and Future Directions

While direct experimental data for the solubility of this compound is currently lacking, this guide provides a comprehensive pathway for its investigation. The in silico prediction suggests poor aqueous solubility, a hypothesis that must be confirmed experimentally. The detailed shake-flask protocol presented herein offers a robust methodology for obtaining reliable thermodynamic solubility data. A thorough characterization of its solubility in various pharmaceutically relevant solvents will be a critical step in advancing the development of this compound. Future work should focus on the experimental execution of these protocols to generate a definitive solubility profile for this compound, which will be invaluable for guiding formulation development and preclinical studies.

References

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(3). URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/162235-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/images/pdf/protocols/ADME_Tox/Shake-Flask_Aqueous_Solubility_Assay.pdf

- Bermejo, M., & Avdeef, A. (2020). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. URL: https://www.researchgate.net/publication/264444383_Thermodynamic_vs_kinetic_solubility_Knowing_which_is_which

- Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. URL: https://pubmed.ncbi.nlm.nih.gov/22884844/

- Bio-protocol. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-dm6gpb5j8lzp/v1

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0740-0006

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-9. URL: https://dissolutiontech.com/issues/201108/DT201108_A02.pdf

- BioAssay Systems. Solubility Testing – Shake Flask Method. URL: https://www.bioassaysys.

- Galanakis, E. S., et al. (2013). Predicting the solubilization preference of natural phenols to different solvents. Journal of the Science of Food and Agriculture, 93(3), 389-396. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jsfa.5986

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. URL: https://www.wuxiapptec.com/services/dmpk/in-vitro-adme/physicochemical-properties/kinetic-thermodynamic-solubility-testing

- Babbar, N., et al. (2014). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology, 51(9), 2568-2575. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4152528/

- Djaeni, M., et al. (2017). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surface Methodology. Walailak Journal of Science and Technology, 14(10), 781-793. URL: https://wjst.wu.ac.th/index.php/wjst/article/view/2874

- Galanakis, E. S., et al. (2013). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. International Journal of Food Properties, 16(1), 38-49. URL: https://www.tandfonline.com/doi/full/10.1080/10942912.2010.522750

- de Souza, E. C., et al. (2014). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Journal of the Brazilian Chemical Society, 25(6), 1146-1152. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4087111/

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. thaiscience.info [thaiscience.info]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone

This compound, also known as 5-isopropyl-2,4-dihydroxyacetophenone, has emerged as a molecule of significant interest, primarily due to its role as a key precursor in the synthesis of the potent heat shock protein 90 (Hsp90) inhibitor, AT13387. Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival. Its inhibition represents a promising therapeutic strategy in oncology. The structural integrity and purity of the this compound intermediate are paramount to the successful synthesis of AT13387 and other related pharmacologically active molecules.

This guide provides a detailed spectroscopic roadmap for the characterization of this compound, enabling researchers to verify its identity and purity throughout the synthetic process.

Synthesis Pathway

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. While specific procedural details can vary, a general and effective method involves the acylation of 4-isopropylresorcinol.

Caption: General synthesis of this compound.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a cooled solution of 4-isopropylresorcinol in a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide), a Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added portion-wise while maintaining a low temperature.

-

Acylation: An acetylating agent, such as acetyl chloride or acetic anhydride, is then added dropwise to the stirred mixture.

-

Reaction Progression: The reaction is allowed to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then quenched, typically with ice and hydrochloric acid, to decompose the aluminum chloride complex.

-

Purification: The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by a suitable method, such as recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, the following ¹H and ¹³C NMR spectral data are predicted.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group, the acetyl group, and the hydroxyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | Ar-OH (intramolecular H-bonding with C=O) |

| ~7.5 | Singlet | 1H | H-6 (Aromatic) |

| ~6.3 | Singlet | 1H | H-3 (Aromatic) |

| ~5.5 | Singlet (broad) | 1H | Ar-OH |

| ~3.2 | Septet | 1H | -CH(CH₃)₂ |

| ~2.5 | Singlet | 3H | -COCH₃ |

| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |

Causality Behind Predictions:

-

The downfield shift of one hydroxyl proton to ~12.5 ppm is anticipated due to strong intramolecular hydrogen bonding with the adjacent carbonyl group of the ethanone moiety.

-

The aromatic protons at positions 3 and 6 are in distinct electronic environments, leading to separate signals. The proton at H-6 is deshielded by the adjacent carbonyl group, resulting in a downfield shift compared to the proton at H-3.

-

The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.

-

The acetyl protons will appear as a sharp singlet around 2.5 ppm.

3.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~203 | C=O (Ketone) |

| ~162 | C-2 (Aromatic, attached to OH) |

| ~160 | C-4 (Aromatic, attached to OH) |

| ~138 | C-5 (Aromatic, attached to isopropyl) |

| ~130 | C-6 (Aromatic) |

| ~115 | C-1 (Aromatic, ipso to acetyl) |

| ~105 | C-3 (Aromatic) |

| ~26 | -CH(CH₃)₂ |

| ~25 | -COCH₃ |

| ~24 | -CH(CH₃)₂ |

Causality Behind Predictions:

-

The carbonyl carbon of the ketone is expected to be the most downfield signal, typically above 200 ppm.

-

The aromatic carbons attached to the electron-donating hydroxyl groups (C-2 and C-4) will be shifted upfield compared to the other aromatic carbons.

-

The remaining aromatic carbons will have chemical shifts in the typical aromatic region (100-140 ppm), with their exact positions influenced by the attached functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic -OH |

| ~1640 (strong) | C=O stretch | Ketone (conjugated and H-bonded) |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenol |

Causality Behind Predictions:

-

The broad absorption band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups, with the broadening due to hydrogen bonding.

-

A strong absorption band around 1640 cm⁻¹ is expected for the carbonyl (C=O) stretching of the ketone. The frequency is lower than that of a typical ketone due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

-

The characteristic C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₁H₁₄O₃), the expected molecular weight is approximately 194.23 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.

-

[M-15]⁺: A peak at m/z = 179, resulting from the loss of a methyl radical (-CH₃) from the acetyl group (alpha cleavage). This is expected to be a prominent peak.

-

[M-43]⁺: A peak at m/z = 151, corresponding to the loss of the acetyl group (-COCH₃).

-

Further Fragmentations: Subsequent fragmentations of the aromatic ring and isopropyl group would lead to other smaller fragments.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. While based on established spectroscopic principles and data from analogous compounds, this information serves as a robust framework for the identification and characterization of this key pharmaceutical intermediate. The provided synthesis outline and interpretation of expected spectral features are designed to empower researchers in their synthetic and analytical endeavors, ensuring the quality and integrity of this crucial building block in the development of novel therapeutics.

References

- While direct spectral data for the topic compound is not available in the cited literature, the synthesis and context of this intermediate are discussed in publications related to the Hsp90 inhibitor AT13387. The principles of spectroscopic interpretation are drawn from standard organic chemistry textbooks and spectral databases.

Navigating the Safety Profile of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone: A Technical Guide for Researchers

For professionals engaged in the dynamic fields of pharmaceutical research and drug development, a comprehensive understanding of the safety and handling protocols for novel chemical entities is paramount. This guide provides an in-depth analysis of the material safety data for 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone (CAS No. 747414-17-1), a compound of interest in various research and development pipelines. This document moves beyond a mere recitation of data, offering insights into the causality behind safety measures and protocols, ensuring a self-validating system of laboratory practice.

Chemical Identity and Physicochemical Properties

This compound, also known as 2',4'-Dihydroxy-5'-isopropylacetophenone, is a substituted aromatic ketone.[1][2] A clear understanding of its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| CAS Number | 747414-17-1 | [2][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥96-97% | [1][3] |

| InChI | InChI=1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3 | [1] |

| SMILES | CC(C)c1cc(c(O)cc1O)C(=O)C | [3] |

The structural alerts within the molecule—specifically the dihydroxy-substituted phenyl ring—suggest potential for reactivity and specific health hazards, which will be elaborated upon in the subsequent sections.

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance.[3] The Globally Harmonized System (GHS) classification provides a universally understood framework for communicating these hazards.

Signal Word: Warning [3]

Pictogram:

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The phenolic hydroxyl groups and the acetophenone moiety are likely contributors to the irritant and harmful properties of this compound. Understanding this structure-activity relationship is key to anticipating and mitigating exposure risks.

Proactive and Reactive Safety Protocols

A proactive approach to safety is critical. The following protocols are designed to minimize exposure and ensure a rapid and effective response in the event of an incident.

Exposure Control and Personal Protective Equipment (PPE)

Given the irritant nature of the compound, robust engineering controls and a comprehensive PPE strategy are essential.[4][5]

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.

-

Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE) Workflow:

Caption: PPE workflow for handling this compound.

Rationale for PPE Selection:

-

Double Gloving: Provides an additional barrier against potential chemical permeation and allows for the safe removal of the outer glove if it becomes contaminated. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust. A face shield offers an additional layer of protection, especially when handling larger quantities or if there is a significant risk of splashing.[4]

-

Respiratory Protection: An N95 or P100 particulate respirator is crucial when handling the solid compound outside of a fume hood or when there is a potential for aerosolization.[4]

-

Lab Coat/Gown: A chemically resistant lab coat or disposable gown protects the skin and personal clothing from contamination.[5]

First-Aid Measures: A Step-by-Step Response

In the event of exposure, immediate and appropriate first aid is critical. The following procedures should be followed:

-

Inhalation: If respiratory irritation occurs, immediately move the affected individual to fresh air.[6] If breathing is difficult or symptoms persist, seek medical attention.

-

Skin Contact: As the compound is a skin irritant, immediately remove contaminated clothing.[6] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation develops or persists, seek medical advice.

-

Eye Contact: This substance causes serious eye irritation.[3] Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Ingestion: Since the compound is harmful if swallowed, do NOT induce vomiting.[3] If the individual is conscious, rinse their mouth with water. Seek immediate medical attention and provide the safety data sheet to the medical personnel.

Fire-Fighting and Spill Response

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel from the area. Wear the appropriate level of PPE as outlined in section 3.1. Avoid breathing dust and prevent contact with skin and eyes.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. The spill area should then be decontaminated.

Handling, Storage, and Stability

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

-

Avoid direct contact with the substance.

-

Ensure all handling is done in a well-ventilated area, preferably a fume hood.

-

Take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Stability and Reactivity:

-

The compound is stable under recommended storage conditions.

-

Avoid contact with strong oxidizing agents.

-

Hazardous decomposition products formed under fire conditions include carbon oxides.

Toxicological and Ecological Information

While comprehensive toxicological and ecological data for this specific compound are not widely available, the GHS classification indicates acute oral toxicity and irritant properties.[3] Researchers should handle this compound with the assumption that it may have other, as-yet-unidentified, toxicological effects. Due to the lack of specific ecotoxicity data, release into the environment should be strictly avoided.

Conclusion

This compound presents moderate health hazards that can be effectively managed through the implementation of robust safety protocols. By understanding the chemical nature of the compound and adhering to the guidelines for exposure control, handling, and emergency response outlined in this guide, researchers can work with this substance in a safe and responsible manner. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) demand a proactive and informed approach to laboratory safety, transforming protocols from a set of rules into a self-validating system of scientific integrity.

References

- ChemBK. 2',4'-Dihydroxy-5'-isopropylacetophenone. [Link]

- Novachemistry. Products List. [Link]

- CHEMM. Personal Protective Equipment (PPE). [Link]

- PubChem. 1-(2,4-Dihydroxy-5-propylphenyl)ethanone. [Link]

- Chemlin. 1-[2,4-Dihydroxy-5-isopropylphenyl]-ethanone. [Link]

- PubMed. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. [Link]

- NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]

- Chemical Safety Facts. Personal Protective Equipment (PPE) and Chemistry. [Link]

- GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

- PubMed. Evaluating workplace protection factors (WPFs)

- DuPont UK. PPE Solutions for Pharmaceutical Industry. [Link]

- ResearchGate. Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H)

Sources

An In-depth Technical Guide to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone: Synthesis, Characterization, and Applications